Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate
Description
Chemical Identity and Nomenclature Systems
Methyl 1-tert-butoxycarbonyl-3-methyl-4-oxo-piperidine-3-carboxylate possesses the Chemical Abstracts Service registry number 193274-53-2 and exhibits a molecular formula of C₁₃H₂₁NO₅ with a corresponding molecular weight of 271.31 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate, which precisely describes the substitution pattern and functional group positioning within the molecular framework.
The compound operates under several alternative nomenclature systems that reflect different aspects of its chemical structure. Alternative designations include 1-tert-butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate and the more descriptive 1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate. These various naming conventions highlight the dual ester functionality present in the molecule, with one ester group protected as a tert-butyl ester and the other as a methyl ester.
Table 1: Chemical Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 193274-53-2 | |
| Molecular Formula | C₁₃H₂₁NO₅ | |
| Molecular Weight | 271.31 g/mol | |
| MDL Number | MFCD11506200 | |
| PubChem CID | 66758517 |
The Simplified Molecular Input Line Entry System representation of this compound is CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC, which provides a linear notation describing the complete molecular connectivity. The International Chemical Identifier key IDSNQTJSDFUAEV-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.
Structural Features and Molecular Architecture
The molecular architecture of methyl 1-tert-butoxycarbonyl-3-methyl-4-oxo-piperidine-3-carboxylate centers around a six-membered saturated heterocyclic ring system known as piperidine, which contains five methylene bridges and one amine bridge. This piperidine ring adopts a chair conformation similar to cyclohexane, though it exhibits two distinguishable conformational states due to the presence of the nitrogen atom. The equatorial conformation of piperidine demonstrates greater thermodynamic stability by approximately 0.72 kilocalories per mole in the gas phase.
The compound features multiple significant structural modifications that enhance its chemical versatility and synthetic utility. At the 1-position of the piperidine ring, a tert-butoxycarbonyl protecting group provides selective protection of the nitrogen functionality, enabling subsequent chemical transformations without interference from the amine. The tert-butoxycarbonyl group represents an acid-labile protecting strategy that can be selectively removed under controlled conditions while maintaining the integrity of other functional groups within the molecule.
Table 2: Physical and Chemical Properties
At the 3-position, the molecule incorporates both a methyl substituent and a methyl ester functionality, creating a quaternary carbon center that significantly influences the three-dimensional shape and reactivity profile of the compound. The presence of a ketone group at the 4-position introduces additional electrophilic character and provides opportunities for further synthetic elaboration through nucleophilic addition reactions or enolate chemistry.
The overall molecular geometry exhibits a complex three-dimensional arrangement that balances steric considerations with electronic interactions. The tert-butoxycarbonyl group adopts a preferred orientation that minimizes steric clashes with other substituents while maintaining optimal orbital overlap for carbamate stability. The quaternary carbon at position 3 restricts conformational flexibility in this region of the molecule, contributing to enhanced selectivity in chemical reactions involving this structural motif.
Historical Context in Piperidine Chemistry
The historical development of piperidine chemistry traces its origins to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852, who provided the naming convention for this heterocyclic amine. Both researchers obtained piperidine through the reaction of piperine, the active component responsible for the pungent taste of black pepper, with nitric acid under controlled conditions.
The systematic study of piperidine derivatives evolved throughout the late nineteenth and early twentieth centuries as organic chemists recognized the widespread occurrence of piperidine-containing natural products and their significant biological activities. The piperidine structural motif appears in numerous natural alkaloids, including piperine from black pepper, the fire ant toxin solenopsin, the nicotine analog anabasine found in tree tobacco, lobeline from Indian tobacco, and the historically significant toxic alkaloid coniine from poison hemlock.
Industrial production methods for piperidine emerged during the twentieth century, with the development of efficient hydrogenation protocols for converting pyridine to piperidine using molybdenum disulfide catalysts under hydrogen atmosphere. This transformation, represented by the equation C₅H₅N + 3 H₂ → C₅H₁₀NH, enabled large-scale access to piperidine and its derivatives for pharmaceutical and chemical manufacturing applications.
The introduction of the tert-butoxycarbonyl protecting group strategy revolutionized nitrogen protection chemistry and significantly expanded the synthetic accessibility of complex piperidine derivatives. This protecting group technology, developed as part of broader efforts to enable selective functional group manipulation, became particularly valuable in peptide synthesis and pharmaceutical development where temporary protection of amine functionalities proved essential for multi-step synthetic sequences.
Significance in Contemporary Organic Chemistry Research
Contemporary research applications of methyl 1-tert-butoxycarbonyl-3-methyl-4-oxo-piperidine-3-carboxylate demonstrate its exceptional utility as a building block in advanced pharmaceutical chemistry, particularly in the rapidly evolving field of targeted protein degradation. The compound serves as a key intermediate in the synthesis of proteolysis-targeting chimeras, commonly known as protein degrader molecules, which represent a revolutionary approach to drug development that focuses on selective protein elimination rather than traditional enzyme inhibition.
The strategic positioning of functional groups within this molecule enables precise chemical modifications necessary for creating bifunctional degrader molecules that can simultaneously bind to target proteins and E3 ubiquitin ligases. The tert-butoxycarbonyl protecting group provides essential selectivity during multi-step synthetic sequences, allowing chemists to introduce complex linker systems and target-binding warheads without compromising the integrity of the piperidine core structure.
Table 3: Contemporary Research Applications
The quaternary carbon center at position 3, bearing both methyl and ester functionalities, provides unique steric and electronic properties that influence the three-dimensional arrangement of degrader molecules and their ability to form productive ternary complexes with target proteins and E3 ligases. This structural feature contributes to the selectivity and efficacy of resulting degrader compounds by controlling the spatial relationship between binding domains.
Current research efforts focus on exploiting the synthetic versatility of this compound to develop next-generation degrader libraries with enhanced potency, selectivity, and pharmacological properties. The presence of multiple reactive sites enables systematic structure-activity relationship studies that guide the optimization of degrader design principles and contribute to the understanding of protein-protein interaction dynamics in cellular systems.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSNQTJSDFUAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735712 | |
| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193274-53-2 | |
| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine
The piperidine core is protected using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, which typically proceeds at 0–5°C to minimize side reactions. The Boc group shields the nitrogen from undesired nucleophilic attacks during subsequent steps.
Methyl Group Introduction at C3
The methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate. This step requires a strong base, such as sodium hydride (NaH), to deprotonate the α-position of the ketone, facilitating nucleophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) is critical to prevent over-alkylation.
Esterification of the Carboxylic Acid
The final step involves methyl ester formation using methyl chloroformate in dichloromethane (DCM). Triethylamine (TEA) neutralizes the generated HCl, ensuring reaction efficiency. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.
Reaction Optimization Strategies
Solvent and Temperature Effects
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states. For esterification, DCM minimizes ester hydrolysis.
-
Temperature Control : Low temperatures (0–5°C) during Boc protection reduce side reactions, while methylation proceeds efficiently at 25°C.
Catalytic Enhancements
-
DMAP Catalysis : Accelerates Boc protection by 40% compared to uncatalyzed reactions.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times from hours to minutes. For example, Boc protection in a microreactor at 50°C achieves 98% conversion with a residence time of 5 minutes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Synthesis Applications
Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate serves as a key intermediate in the synthesis of various piperidine derivatives, which are important in drug discovery. The compound can be utilized in:
- Stereoselective Synthesis:
- Formation of Alkaloids:
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic applications:
-
CFTR Potentiators:
- Research indicates that derivatives of piperidine compounds, including those synthesized from this compound, can act as potentiators for cystic fibrosis transmembrane conductance regulator (CFTR). Such compounds enhance chloride secretion in cells affected by cystic fibrosis mutations, highlighting their potential as therapeutic agents .
- Antimicrobial Activity:
Data Table: Summary of Applications
Case Studies
-
Stereoselective Synthesis of Piperidines:
- In a notable study, this compound was subjected to acid-mediated cyclization to yield a mixture of stereoisomers. The efficiency and selectivity of this reaction were analyzed using NMR spectroscopy, demonstrating the compound's utility in generating specific piperidine derivatives necessary for further pharmacological evaluation .
- Therapeutic Development:
Mechanism of Action
The mechanism of action of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, highlighting variations in substituents, molecular weight, and functional groups:
| Compound Name (CAS No.) | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| This compound (193274-53-2) | 1-Boc, 3-methyl, 4-oxo, 3-methyl ester | 285.33 | Boc protection, dual carbonyl groups, steric hindrance at 3-position |
| 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (98977-34-5) | 1-Boc, 3-ethyl ester, 4-oxo | 299.35 | Ethyl ester (enhanced lipophilicity), no methyl group at 3-position |
| tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate (891494-65-8) | 1-Boc, 3-(methoxycarbonyl)propanoyl | 315.38 | Extended acyl chain at 3-position, increased steric bulk |
| Methyl 1-Boc-5-oxo-piperidine-3-carboxylate (1303974-96-0) | 1-Boc, 3-methyl ester, 5-oxo | 271.30 | Oxo group at 5-position, altered ring conformation and reactivity |
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (52763-21-0) | 1-benzyl, 3-ethyl ester, 4-oxo, hydrochloride salt | 317.80 | Benzyl group (no Boc), hydrochloride salt (improved aqueous solubility) |
| Methyl 1-benzylpiperidine-3-carboxylate (50585-91-6) | 1-benzyl, 3-methyl ester | 233.30 | No oxo group, simpler structure, reduced steric hindrance |
Functional and Reactivity Differences
Boc vs. Benzyl Protection: The Boc group in the parent compound allows for controlled deprotection under mild acidic conditions (e.g., TFA or HCl), making it ideal for multi-step syntheses . In contrast, benzyl-protected analogs (e.g., Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride) require harsher conditions (e.g., hydrogenolysis) for deprotection, which may limit compatibility with sensitive functional groups .
Ester Group Variations :
- Ethyl esters (e.g., 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate) exhibit higher lipophilicity compared to methyl esters, influencing solubility and metabolic stability .
- The methyl ester in the parent compound offers a balance between reactivity and steric hindrance, facilitating nucleophilic substitutions while maintaining stability .
Oxo Group Position: The 4-oxo group in the parent compound stabilizes the piperidine ring via conjugation with the ester moiety.
Steric and Electronic Effects :
- The 3-methyl group in the parent compound introduces steric hindrance, reducing reactivity at the 3-position compared to analogs like 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. This hindrance can slow down nucleophilic attacks but improves regioselectivity in reactions .
Biological Activity
Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which significantly influences its reactivity and biological properties. This article will explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
The compound features a piperidine ring with a carbonyl group at the 4-position and a carboxylate moiety at the 3-position, contributing to its biological activity. The Boc group serves as a protective element that can be removed under specific conditions to reveal the active amine functionality.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that related piperidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant antiproliferative effects .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | Apoptosis induction |
| Compound B | FaDu | 0.5 | IKKb inhibition |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. In vitro studies indicate that similar compounds exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 µg/mL .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | MRSA | 4–8 |
| Compound D | M. tuberculosis | 0.5–1.0 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is often influenced by structural modifications. The presence of electron-withdrawing groups and the spatial configuration around the nitrogen atom are critical for enhancing potency against targeted biological pathways .
Figure 1: Proposed SAR for Piperidine Derivatives
SAR Diagram (Note: Replace with actual diagram if available)
Case Study 1: Anticancer Efficacy
In a recent study, this compound was evaluated in an in vivo model for its anticancer properties. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. The study suggested that the compound induces apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it could inhibit biofilm formation at concentrations lower than those required for killing bacteria, suggesting a dual mechanism of action that could be beneficial in treating chronic infections associated with biofilms .
Q & A
Q. What are the key synthetic routes for preparing Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate?
The compound is synthesized via multi-step reactions involving Boc-protection of the piperidine nitrogen, followed by carboxylation and oxidation. A common approach includes:
- Step 1 : Boc protection of 3-methyl-4-oxo-piperidine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM).
- Step 2 : Esterification of the carboxyl group using methyl chloroformate or methanol under acidic conditions.
- Step 3 : Purification via column chromatography or recrystallization. Characterization typically involves H/C NMR and mass spectrometry to confirm regiochemistry and Boc-group retention .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H NMR identifies protons adjacent to the carbonyl group (δ 4.0–4.5 ppm for Boc-protected N) and methyl ester (δ 3.6–3.8 ppm). C NMR confirms the Boc carbonyl (δ ~155 ppm) and ester carbonyl (δ ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (CHNO, exact mass 283.14 g/mol).
- IR Spectroscopy : Peaks at ~1680–1720 cm confirm C=O stretching from the ester and Boc groups .
Q. What safety protocols are essential when handling this compound?
- Storage : Keep in a sealed container at 2–8°C under inert gas (N/Ar) to prevent hydrolysis of the Boc group.
- Decomposition : Avoid open flames; thermal decomposition releases toxic gases (CO, NO) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (>1.0 Å) to model disorder in the Boc group or ester moiety .
- Validation : Apply PLATON/ADDSYM to check for missed symmetry and validate hydrogen bonding networks.
- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement, crucial for confirming the 4-oxo configuration .
Q. How do tautomeric equilibria affect the reactivity of 4-oxo-piperidine derivatives?
The 4-oxo group can exist in keto-enol tautomeric forms, influencing nucleophilic attack sites.
- Analysis : Use H NMR in DMSO-d to detect enol protons (δ 10–12 ppm).
- Stabilization : Polar aprotic solvents (e.g., DMF) favor the keto form, while protic solvents (e.g., MeOH) stabilize the enol tautomer. Computational studies (DFT at B3LYP/6-31G*) predict tautomer stability .
Q. What strategies resolve contradictions in NMR data during reaction optimization?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies signal splitting due to hindered rotation of the Boc group.
- Decoupling Experiments : NOESY or ROESY confirms spatial proximity of the 3-methyl and ester groups.
- Isotopic Labeling : N-labeled Boc groups simplify assignment of nitrogen-associated peaks .
Q. How do hydrogen bonding patterns influence crystal packing and stability?
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., C=O⋯H-N as D motifs).
- Energy Frameworks : Mercury (CCDC) calculates interaction energies; stronger H-bonds (e.g., R_2$$^2(8) motifs) correlate with higher melting points .
Q. What computational tools predict regioselectivity in derivatization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
